![molecular formula C14H14O2 B14489499 2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol CAS No. 63452-68-6](/img/structure/B14489499.png)
2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,6-Dimethyl[1,1’-biphenyl]-2,4’-diol is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with two methyl groups and two hydroxyl groups attached at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6-Dimethyl[1,1’-biphenyl]-2,4’-diol typically involves the coupling of substituted benzene derivatives. One common method is the Grignard reaction, where a halogenated benzene reacts with magnesium to form a Grignard reagent, which then couples with another benzene derivative . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using catalysts such as palladium or nickel. These methods are designed to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2’,6-Dimethyl[1,1’-biphenyl]-2,4’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene rings .
Aplicaciones Científicas De Investigación
2’,6-Dimethyl[1,1’-biphenyl]-2,4’-diol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2’,6-Dimethyl[1,1’-biphenyl]-2,4’-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The biphenyl structure allows the compound to interact with hydrophobic regions of biological molecules, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dimethylbiphenyl: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
2,2’,6,6’-Tetramethyl-1,1’-biphenyl: Contains additional methyl groups, affecting its steric properties and reactivity.
Uniqueness
2’,6-Dimethyl[1,1’-biphenyl]-2,4’-diol is unique due to the presence of both methyl and hydroxyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile in various chemical and biological applications .
Propiedades
Número CAS |
63452-68-6 |
|---|---|
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
2-(4-hydroxy-2-methylphenyl)-3-methylphenol |
InChI |
InChI=1S/C14H14O2/c1-9-4-3-5-13(16)14(9)12-7-6-11(15)8-10(12)2/h3-8,15-16H,1-2H3 |
Clave InChI |
DMVLBKKYGZBTSX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)O)C2=C(C=C(C=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-6H-furo[2,3-g][1]benzopyran-6-one](/img/structure/B14489423.png)
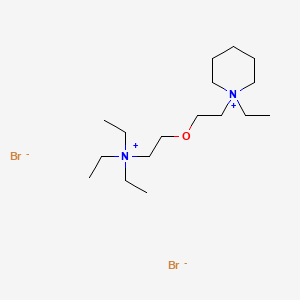

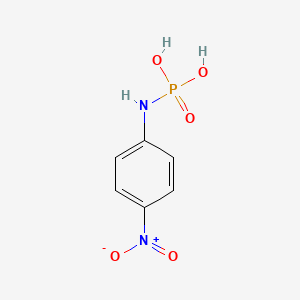
![5-[(4-Nitrophenyl)methylidene]imidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14489442.png)

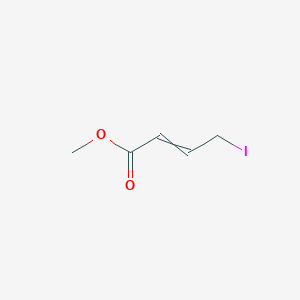
![9-(3-Chloro-3-methyl-2-oxobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14489465.png)
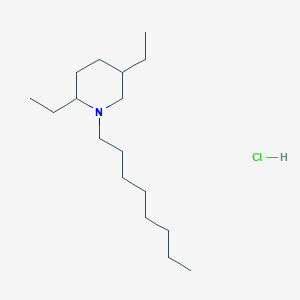


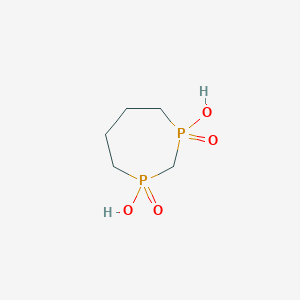
![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14489507.png)

